Product packaging for 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine(Cat. No.:)

5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine

Cat. No.: B11889098
M. Wt: 213.23 g/mol
InChI Key: DLYJYMHEESJKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine is a high-purity chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a molecular hybrid architecture, combining an indole moiety with an oxazole ring, a design strategy frequently employed to develop novel bioactive molecules with improved efficacy and selectivity . The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs, and is known for its diverse biological activities . The integration of an oxazole ring, a five-membered heterocycle, further enhances the compound's potential as a versatile scaffold for creating new therapeutic agents . Researchers are exploring such indole-based heterocycles for a wide spectrum of biological applications, including as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents . The specific methylation at the 1-position of the indole ring can influence the compound's physicochemical properties and its interaction with biological targets. Applications & Research Value: This compound serves as a key synthetic intermediate for the design and development of novel pharmacologically active molecules. Its structure is of significant interest for structure-activity relationship (SAR) studies, allowing researchers to investigate how modifications to the core scaffold affect binding affinity and biological function . It can be utilized in molecular hybridization techniques to create more complex structures aimed at specific targets, such as microbial enzymes or cancer-related proteins . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O B11889098 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

5-(1-methylindol-2-yl)-1,3-oxazol-2-amine

InChI

InChI=1S/C12H11N3O/c1-15-9-5-3-2-4-8(9)6-10(15)11-7-14-12(13)16-11/h2-7H,1H3,(H2,13,14)

InChI Key

DLYJYMHEESJKQA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CN=C(O3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 1 Methyl 1h Indol 2 Yl Oxazol 2 Amine

Synthetic Routes to the Core 2-Aminoxazole Moiety

The formation of the 2-aminooxazole ring is a critical step that can be achieved through various established and modern synthetic protocols. These methods often involve the cyclization of acyclic precursors containing the necessary nitrogen, oxygen, and carbon atoms.

The synthesis of the oxazole (B20620) ring is a well-established field in heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. These methods typically involve the cyclodehydration of precursor molecules.

Robinson-Gabriel Synthesis : This classical method involves the intramolecular cyclization and subsequent dehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. wikipedia.orgsynarchive.com The reaction is typically catalyzed by dehydrating agents such as sulfuric acid or phosphorus pentoxide. pharmaguideline.com A one-pot variation combining a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration has also been developed, using oxazolone templates to generate highly substituted oxazoles. acs.org

Van Leusen Oxazole Synthesis : A versatile and widely used method for preparing 5-substituted oxazoles is the Van Leusen reaction. mdpi.comorganic-chemistry.org This reaction proceeds via a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov The process forms an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. organic-chemistry.orgnih.gov

Other Methods : Additional strategies for oxazole ring construction include the reaction of α-haloketones with primary amides (Bredereck reaction) and the cycloisomerization of propargylic amides. ijpsonline.comorganic-chemistry.org

Table 1: Comparison of General Oxazole Synthesis Methods

Method Precursors Key Features Typical Products
Robinson-Gabriel Synthesis 2-Acylamino ketones Acid-catalyzed cyclodehydration wikipedia.org 2,5-Disubstituted oxazoles
Van Leusen Reaction Aldehydes, TosMIC Base-mediated, forms oxazoline intermediate organic-chemistry.org 5-Substituted oxazoles
Bredereck Reaction α-Haloketones, Amides Good for 2,4-disubstituted oxazoles ijpsonline.com 2,4-Disubstituted oxazoles

While general oxazole syntheses are foundational, the introduction of the 2-amino substituent requires specific strategies. These methods often employ nitrogen-rich reagents like cyanamide or urea.

A prominent method for the synthesis of 2-aminooxazoles involves the reaction of α-haloketones with urea or cyanamide. researchgate.netgoogle.com This approach provides a direct route to the desired amino-substituted heterocycle. However, the synthesis of N-substituted 2-aminooxazoles can be challenging, and direct application of methods analogous to the Hantzsch thiazole (B1198619) synthesis (using N-substituted ureas) is often unsuccessful. nih.gov

An alternative and effective two-step strategy has been developed. This involves:

Condensation of a suitable α-bromo ketone with unsubstituted urea to form the 4- or 5-substituted 2-aminooxazole core. nih.gov

Subsequent N-arylation or N-alkylation of the 2-amino group, often achieved through modern cross-coupling reactions like the Buchwald-Hartwig amination. nih.govresearchgate.net

Furthermore, α-hydroxy ketones can react with substituted cyanamides in the presence of a base to yield 2-aminooxazoles. scribd.com This provides another pathway to access this important structural motif.

Strategies for Indole (B1671886) Ring Integration and N-Methylation

The synthesis of the 5-(1-Methyl-1H-indol-2-yl) fragment requires the construction of the indole core, its N-methylation, and its eventual linkage to the oxazole ring.

The indole nucleus is a cornerstone of many synthetic endeavors. Classic methods like the Fischer, Leimgruber-Batcho, or Reissert indole syntheses can be employed to construct the core indole ring system. For the specific target molecule, a 2-substituted indole is required. A common precursor for such structures is indole-2-carbaldehyde or a related 2-carbonyl derivative.

Once the indole ring is formed, N-methylation is typically a straightforward process. It is often achieved by deprotonating the indole nitrogen with a suitable base (e.g., sodium hydride) followed by quenching with an electrophilic methyl source like methyl iodide or dimethyl sulfate.

The crucial step of connecting the indole and oxazole rings is frequently accomplished using palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds between different aromatic systems. To assemble 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine, one ring must be functionalized as a nucleophile (e.g., an organometallic species) and the other as an electrophile (e.g., a halide or triflate).

Common Cross-Coupling Strategies:

Suzuki Coupling : This involves the reaction of an indole-2-boronic acid (or ester) with a 5-halooxazole derivative.

Stille Coupling : This strategy would couple a 2-(trialkylstannyl)indole with a 5-halooxazole.

Direct C-H Arylation : More modern approaches focus on the direct coupling of a C-H bond on one heterocycle with a halogenated partner. For instance, a 5-bromo-2-aminooxazole could be coupled directly with 1-methylindole. Research has shown that direct arylation of oxazoles can be regioselectively controlled at the C-5 position using specific phosphine ligands and polar solvents. organic-chemistry.org

The synthesis could therefore proceed by first preparing a 5-bromo-2-aminooxazole intermediate. This intermediate would then be subjected to a palladium-catalyzed cross-coupling reaction with a pre-formed 1-methyl-1H-indole-2-boronic acid or a similar organometallic indole species to forge the final C5-C2 bond between the oxazole and indole rings.

Chemical Derivatization of the Chemical Compound for Structural Exploration

The structure of this compound possesses several reactive sites that can be targeted for chemical modification to explore structure-activity relationships. The primary sites for derivatization are the exocyclic 2-amino group and, to a lesser extent, the indole ring.

N-Acylation : The 2-amino group can readily react with acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives.

N-Alkylation/N-Arylation : Further substitution on the amino group can be achieved through reactions with alkyl or aryl halides, potentially under conditions similar to the Buchwald-Hartwig amination.

Urea/Thiourea Formation : Reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. This is a common derivatization strategy for 2-aminothiazoles and can be applied to 2-aminooxazoles. nih.gov

Electrophilic Substitution on the Indole Ring : While the indole ring is generally electron-rich and susceptible to electrophilic attack (typically at the C3 position), the existing substitution at C2 may influence the regioselectivity of further reactions like halogenation, nitration, or Friedel-Crafts acylation.

These derivatization strategies allow for the systematic modification of the parent compound, enabling a thorough investigation of its chemical properties and potential applications.

Modification of the Oxazol-2-amine Group

The oxazol-2-amine functional group is a versatile handle for a variety of chemical transformations. The primary amine attached to the oxazole ring can participate in a range of reactions, allowing for the synthesis of a diverse library of derivatives. These modifications can significantly alter the compound's physicochemical properties and biological activity. The primary amine group can undergo reactions such as protonation, acylation, and alkylation wikipedia.org.

Acylation Reactions: The primary amino group of this compound can be readily acylated by reacting it with various acylating agents such as acyl chlorides or anhydrides in the presence of a suitable base. This reaction leads to the formation of the corresponding N-acylated derivatives. The acylation of the analogous 2-aminothiazole (B372263) scaffold is a well-established transformation that proceeds in high yields nih.govmdpi.com. For instance, the reaction with acyl halides in dry pyridine is a common method to produce the corresponding amides nih.govmdpi.com. A similar reactivity is expected for 2-aminooxazoles.

Alkylation Reactions: Alkylation of the 2-amino group can introduce alkyl or aralkyl substituents. The reaction can be carried out using alkyl halides. It is important to note that with 2-aminothiazoles, alkylation can occur at both the exocyclic amino group and the ring nitrogen, depending on the reaction conditions acs.org. In the presence of a condensing agent like lithium amide, alkylation tends to occur on the exocyclic nitrogen, yielding N,N-disubstituted-2-aminothiazoles acs.org. In the absence of such an agent, nuclear N-alkylation can be a competing pathway acs.org. A similar reactivity pattern can be anticipated for this compound.

Buchwald-Hartwig Cross-Coupling: For the introduction of aryl or heteroaryl substituents on the amino group, the Buchwald-Hartwig cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction between an aryl halide and an amine is a well-established method and has been successfully applied to 2-aminooxazoles for the synthesis of N-aryl-2-aminooxazoles nih.govresearchgate.net. This reaction would enable the synthesis of a wide range of N-arylated derivatives of the title compound.

Table 1: Potential Modifications of the Oxazol-2-amine Group

Reaction TypeReagents and ConditionsExpected Product
AcylationAcyl chloride or anhydride, pyridineN-acyl-5-(1-methyl-1H-indol-2-yl)oxazol-2-amine
AlkylationAlkyl halide, with or without a baseN-alkyl-5-(1-methyl-1H-indol-2-yl)oxazol-2-amine
Buchwald-Hartwig CouplingAryl halide, Palladium catalyst, baseN-aryl-5-(1-methyl-1H-indol-2-yl)oxazol-2-amine

Substituent Effects on the Indole Moiety

The electronic nature of substituents on the indole ring can significantly influence the reactivity of the entire molecule. These effects are primarily categorized as inductive and resonance effects, which can either activate or deactivate the indole ring towards certain reactions, particularly electrophilic substitution lumenlearning.com. The indole nucleus is generally electron-rich and prone to electrophilic attack, most commonly at the C3 position. However, in the title compound, the C2 position is substituted, and the N1 position is methylated.

Inductive and Resonance Effects: Substituents on the benzene (B151609) portion of the indole ring will exert electronic effects similar to those on a benzene ring. Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH3) increase the electron density of the aromatic system through resonance, thereby activating the ring towards electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the electron density through inductive and/or resonance effects, deactivating the ring lumenlearning.com. Halogens are a special case, as they are deactivating due to their strong inductive effect but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance lumenlearning.com.

Effect of N1-Methylation: The presence of a methyl group at the N1 position of the indole ring has a notable electronic effect. The methyl group is weakly electron-donating through an inductive effect. This N-substitution prevents the participation of the indole NH in hydrogen bond donation, which can be a key interaction in certain biological contexts and can also influence reactivity nih.gov. For instance, in the context of antioxidant activity, the hydrogen atom on the nitrogen of the pyrrole (B145914) ring is key for the Hydrogen Atom Transfer (HAT) mechanism. N1-substituted indoles may exhibit lower activity in such processes due to the absence of this hydrogen nih.gov.

Reactivity in Electrophilic Substitution: For 1-methyl-1H-indole, electrophilic substitution is expected to occur primarily at the C3 position. However, since the C2 position in the title compound is already substituted with the oxazole ring, electrophilic attack would likely be directed to the benzene portion of the indole ring, at positions C4, C5, C6, or C7. The exact position of substitution would be influenced by any other substituents present on the benzene ring. For instance, an electron-donating group at C5 would likely direct incoming electrophiles to the C4 and C6 positions.

Table 2: Predicted Effects of Substituents on the Indole Moiety

Substituent PositionType of SubstituentPredicted Effect on ReactivityLikely Position of Electrophilic Attack
C4, C5, C6, or C7Electron-Donating Group (e.g., -OCH3)ActivationOrtho and para to the substituent
C4, C5, C6, or C7Electron-Withdrawing Group (e.g., -NO2)DeactivationMeta to the substituent
C4, C5, C6, or C7Halogen (e.g., -Cl, -Br)DeactivationOrtho and para to the substituent

Structure Activity Relationship Sar Studies and Lead Optimization Principles for 5 1 Methyl 1h Indol 2 Yl Oxazol 2 Amine Analogs

Correlating Structural Variations on the Indole (B1671886) Ring with Biological Effects

The indole nucleus is a prevalent scaffold in pharmacologically active compounds, and its substitution pattern significantly influences biological activity. researchgate.netarsdcollege.ac.in For the 5-(indol-2-yl)oxazole series, modifications to both the indole nitrogen and various carbon positions on the bicyclic ring system are critical determinants of the resulting biological effects.

Impact of N-Methylation and Other Indole N-Substitutions

The substitution on the indole nitrogen atom (N-1 position) plays a significant role in modulating the activity of indole-based compounds. The presence of a methyl group, as seen in the parent compound 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine, is a common starting point in medicinal chemistry to enhance metabolic stability and lipophilicity.

Studies on related indole derivatives have demonstrated the importance of this position. For instance, in a series of (Z)-3-(aryl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-ones, the N-methyl group was found to be beneficial for antibacterial activity. nih.gov Its displacement with a hydrogen atom led to a noticeable change in the biological profile. Similarly, the introduction of a bulkier N-methylsulfonyl group has been explored in other indole series to create novel anti-inflammatory agents with potentially improved safety profiles. nih.gov In the context of 4-indolyl-2-arylaminopyrimidine derivatives, the N-methylated indole was a key feature of an active anti-inflammatory compound. nih.gov This suggests that the N-1 position is a key handle for tuning the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.

Influence of Substituents at Indole Positions (e.g., C-5, C-2, C-6)

Substitutions on the carbocyclic part of the indole ring (positions C-4, C-5, C-6, C-7) and the pyrrole (B145914) moiety (C-2, C-3) are fundamental to SAR. The electronic nature, size, and lipophilicity of these substituents can drastically alter a compound's efficacy.

In studies of structurally related 2-(indol-2-yl)thiazole derivatives, which share the indol-2-yl core, substitutions at the C-5 and C-7 positions were found to be critical for potent xanthine (B1682287) oxidase inhibition. nih.gov Specifically, introducing hydrophobic alkoxy groups like isopropoxy or cyclopentoxy at the C-5 position and a hydrogen bond acceptor, such as a nitro (NO₂) or cyano (CN) group, at the C-7 position resulted in nanomolar inhibitory activity. nih.gov

Similarly, research on 4-(indol-3-yl)thiazole-2-amines revealed that methyl or chloro substituents at the C-2, C-5, or C-6 positions of the indole ring were beneficial for antimicrobial activity. researchgate.netmdpi.com The introduction of a methyl group at the indole C-2 position, for example, was found to enhance antifungal properties. mdpi.com Furthermore, work on seco-duocarmycin analogs has highlighted the structural necessity of oxygen-based substitutions at the indole C-5 position for achieving significant cytotoxic activity against cancer cell lines. nih.gov

These findings collectively underscore that the indole ring is not merely a linker but an active pharmacophoric element whose decoration dictates the ultimate biological outcome.

Role of the Oxazole (B20620) Ring and Amine Group in Biological Potency

The 2-aminooxazole moiety serves as a versatile and often essential component for biological activity, acting as a bioisostere for other functionalities and providing crucial hydrogen bonding interactions. nih.gov

Modifications to the Oxazole Ring System

The oxazole ring itself is a key structural feature. While direct modifications to the oxazole in this specific class are not extensively documented in the provided context, its inherent properties are vital. The oxazole ring is a five-membered heterocycle that can engage in various non-covalent interactions. nih.gov Its stability and metabolic fate are also important considerations. For instance, some 4- or 5-substituted 2H-oxazoles (lacking a substituent at the C2 position) have been shown to undergo metabolic ring oxidation to form 2-oxazolones, a reaction catalyzed by aldehyde oxidase. nih.gov The presence of the 2-amino group in the title compound likely alters this metabolic profile significantly, but it highlights the potential for the oxazole ring to be a site of biotransformation. The synthesis of various 5-substituted oxazoles is well-established, allowing for diverse analogs to be created for SAR studies. nih.gov

Amine Group Derivatization and Its Activity Profile

The 2-amino group on the oxazole ring is a primary site for derivatization and a critical hydrogen bond donor. Its modification can profoundly impact a compound's biological activity by altering its polarity, basicity, and ability to interact with target proteins.

In analogous 2-aminothiazole (B372263) series, derivatization of the amino group has been shown to be a powerful strategy. For example, replacing the primary amine with functionalities like propan-2-ylidenhydrazine resulted in a significant enhancement of antibacterial and antifungal activities. mdpi.com Acylation of the amino group to form amides is another common derivatization that can modulate activity. mdpi.com Studies on 4-indolyl-2-arylaminopyrimidines also showed that an amino group played a vital role in anti-inflammatory activity, with its replacement by a nitro group leading to reduced potency. nih.gov This emphasizes the importance of the nitrogen-based substituent as a key pharmacophoric feature.

The following table summarizes the SAR findings from related compound series, which can be extrapolated to guide the optimization of this compound analogs.

Scaffold PositionModificationObserved Effect on Biological ActivityCompound Series/Reference
Indole N-1Methyl (vs. H)Beneficial for antibacterial activityThiazolidinones nih.gov
Indole C-5Hydrophobic alkoxy group (e.g., isopropoxy)Potent XO inhibition2-(Indol-2-yl)thiazoles nih.gov
Indole C-7H-bond acceptor (e.g., NO₂)Potent XO inhibition2-(Indol-2-yl)thiazoles nih.gov
Indole C-2Methyl groupBeneficial for antifungal activity4-(Indol-3-yl)thiazoles mdpi.com
Oxazole C-2Amine derivatization (e.g., to hydrazone)Increased antibacterial/antifungal activity4-(Indol-3-yl)thiazoles mdpi.com
Attached Phenyl Amino GroupAmino (vs. Nitro)Vital for anti-inflammatory activity4-Indolyl-2-arylaminopyrimidines nih.gov

Conformational Space and Pharmacophore Modeling in SAR Elucidation

Understanding the three-dimensional arrangement of a molecule (its conformation) and identifying the key features required for binding (the pharmacophore) are essential for rational drug design. Computational and biophysical methods are invaluable tools in this endeavor.

Molecular docking studies on related heterocyclic inhibitors have successfully guided the optimization process. For example, structure-guided design using molecular modeling was instrumental in developing potent 2-(indol-2-yl)thiazole-based xanthine oxidase inhibitors. nih.gov These models helped rationalize why specific substituents at certain positions were critical for high-affinity binding. Similarly, a linear model based on "fit value" from docking simulations was generated to predict the antibacterial activity of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, showing a good correlation between the calculated fit and observed activity. nih.gov

Conformational analysis, often performed using NMR spectroscopy and molecular dynamics simulations, provides insight into the flexibility of molecules and their preferred shapes in solution or when bound to a receptor. nih.govnih.gov For ligands targeting receptors, the ability to adopt a specific low-energy "bioactive" conformation is paramount. Analysis of endomorphin-2 analogs has shown that the flexibility of aromatic side chains can influence the backbone conformation, which in turn affects receptor binding. nih.gov For this compound analogs, understanding the rotational freedom around the bond connecting the indole and oxazole rings would be critical to defining the spatial relationship between these two key pharmacophoric elements.

Preclinical Pharmacological Investigations and Biological Activities of 5 1 Methyl 1h Indol 2 Yl Oxazol 2 Amine Derivatives

Antimicrobial Spectrum of Activity

Derivatives of the indole-oxazole scaffold have been the subject of numerous studies to determine their efficacy against a variety of microbial pathogens. These investigations have revealed a broad spectrum of activity, encompassing both antibacterial and antifungal effects, as well as the ability to inhibit the formation of microbial biofilms. The inherent chemical diversity achievable through substitution on both the indole (B1671886) and oxazole (B20620) rings allows for the fine-tuning of antimicrobial potency.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial properties of indole and oxazole derivatives have been extensively evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. iajps.com Studies have shown that these compounds can exhibit significant inhibitory effects, with their activity often influenced by the nature and position of substituents on the heterocyclic rings. For instance, the presence of electron-withdrawing groups, such as chloro or nitro groups, on the phenyl ring of related oxadiazole structures has been shown to enhance antimicrobial effects. nih.gov

In studies of related 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, compounds have demonstrated notable activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov Similarly, new indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.govresearchgate.net One particular indole-triazole derivative, compound 3d, has been highlighted as a promising lead compound, especially against Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

The following table summarizes the antibacterial activity of selected indole and oxazole derivatives against various bacterial strains.

Compound TypeBacterial StrainActivity/MICReference
Indole-Triazole DerivativesStaphylococcus aureusMIC: 3.125-50 µg/mL nih.govresearchgate.net
Indole-Triazole DerivativesMRSAMIC: 3.125-50 µg/mL nih.govresearchgate.net
Indole-Triazole DerivativesEscherichia coliMIC: 3.125-50 µg/mL nih.govresearchgate.net
Indole-Triazole DerivativesBacillus subtilisMIC: 3.125-50 µg/mL nih.govresearchgate.net
2,5-disubstituted 1,3,4-oxadiazole derivativesStaphylococcus aureusSignificant Activity nih.gov
2,5-disubstituted 1,3,4-oxadiazole derivativesEscherichia coliSignificant Activity nih.gov
Spiro 3H-indole-3,4'-pyrano(3',2'-d)oxazole derivativesGram-positive & Gram-negative bacteriaComparable to references iajps.com

Antifungal Properties and Mechanisms

In addition to their antibacterial effects, derivatives of 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine and related structures have demonstrated significant antifungal properties. These compounds have been tested against a range of fungal pathogens, including Candida species, which are a common cause of opportunistic infections in humans.

Newly synthesized indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole rings have shown considerable activity against Candida albicans and Candida krusei. nih.govijpsjournal.com In fact, many of these derivatives displayed excellent antifungal activity against both C. albicans and C. krusei, with low MIC values. nih.govijpsjournal.com The antifungal activity of these compounds is particularly noteworthy given the increasing incidence of resistance to conventional antifungal agents like fluconazole, to which C. krusei is intrinsically resistant. ijpsjournal.com

The mechanisms underlying the antifungal action of these derivatives are multifaceted. For azole-containing compounds, a well-established mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. While the precise mechanisms for all indole-oxazole derivatives are still under investigation, their structural similarities to known antifungal agents suggest that they may share similar targets.

The antifungal activity of representative compounds is presented in the table below.

Compound TypeFungal StrainActivity/MICReference
Indole-Triazole DerivativesCandida albicansMIC: 3.125-50 µg/mL nih.govresearchgate.net
Indole-Triazole DerivativesCandida kruseiMIC: 3.125-50 µg/mL nih.govresearchgate.net
Indole-Thiadiazole DerivativesCandida albicansGood Activity nih.gov
Indole-Thiadiazole DerivativesCandida kruseiGood Activity nih.gov
Spiro 3H-indole-3,4'-pyrano(3',2'-d)oxazole derivativesAspergillus niger & Aspergillus oryzaeHigh Activity iajps.com

Inhibition of Microbial Biofilm Formation

Microbial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. The ability of a compound to inhibit biofilm formation is therefore a highly desirable attribute. Indole and its derivatives have been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens, which play a crucial role in biofilm formation. frontiersin.org

Studies have demonstrated that indole derivatives can inhibit biofilm formation in various bacteria, including Serratia marcescens. frontiersin.org For instance, 6-fluoroindole (B127801) and 7-methylindole (B51510) have been shown to potently inhibit the production of virulence factors and biofilm formation in this bacterium. frontiersin.org Furthermore, some oxazole-based compounds have exhibited antibiofilm activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. mdpi.com The minimal biofilm inhibitory concentration (MBIC) for some of these compounds ranged from 14 to 225 µg/mL. mdpi.com

The antibiofilm activity of selected indole derivatives is summarized below.

Compound/DerivativeMicrobial StrainEffectReference
6-fluoroindoleSerratia marcescensInhibition of biofilm formation frontiersin.org
7-methylindoleSerratia marcescensInhibition of biofilm formation frontiersin.org
Oxazole-based compoundsPseudomonas aeruginosaMBIC: 14-225 µg/mL mdpi.com
Oxazole-based compoundsStaphylococcus epidermidisMBIC: 14-225 µg/mL mdpi.com
Oxazole-based compoundsCandida albicansMBIC: 14-225 µg/mL mdpi.com

Antiparasitic Efficacy Studies

Beyond their antimicrobial effects, derivatives of this compound have been investigated for their potential to combat parasitic infections, including neglected tropical diseases that affect millions of people worldwide.

Activity against Trypanosoma cruzi and Neglected Tropical Diseases

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America. The current treatments for this disease have significant limitations, including toxicity and variable efficacy, highlighting the urgent need for new therapeutic options. Cruzain, the major cysteine protease of T. cruzi, is an essential enzyme for the parasite's survival and is considered a key target for drug development.

Derivatives of 2-aminooxazole, which share a structural core with this compound, have been synthesized and evaluated as inhibitors of cruzain. These efforts are part of a broader search for novel and effective agents against neglected tropical diseases. The indole moiety itself is a well-known privileged structure in medicinal chemistry, and its incorporation into heterocyclic systems like oxazoles can lead to compounds with potent biological activities.

Broader Spectrum Antiparasitic Potential

While research has specifically targeted Trypanosoma cruzi, the structural features of this compound derivatives suggest the potential for a broader spectrum of antiparasitic activity. The indole nucleus is present in various natural and synthetic compounds with activity against a range of parasites. Further investigations are warranted to explore the efficacy of this class of compounds against other protozoan parasites such as Leishmania species and Plasmodium falciparum, the causative agent of malaria. The development of new antiparasitic agents is a global health priority, and the versatile indole-oxazole scaffold represents a valuable starting point for the design of novel therapeutic candidates.

Anticancer and Cytostatic Effects

Derivatives of the this compound scaffold have been a subject of significant interest in oncology research due to their potential to inhibit cancer cell growth. Investigations have primarily focused on their in vitro effects on various cancer cell lines and the underlying mechanisms of their cytotoxic action.

In Vitro Cellular Growth Inhibition in Cancer Cell Lines

A number of studies have demonstrated the ability of indole-based heterocyclic compounds to inhibit the proliferation of a wide array of human cancer cell lines. For instance, novel substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones, which are structurally related to the aplysinopsin class of marine alkaloids, were evaluated for their cytotoxic activity against the NCI 60 human tumor cell line panel. nih.gov One particular analog, compound 3f , demonstrated significant growth-inhibitory properties against the majority of the cell lines tested, with LC50 values (the concentration required to kill 50% of the cells) under 10 microM for 30% of the cell lines. nih.gov Another analog, 3e , was also effective at inhibiting the growth of leukemia, CNS, melanoma, and breast cancer cells. nih.gov

Similarly, newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives have shown significant cytotoxic activity. nih.gov Specifically, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1 ) and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3 ) were potent against both A2780 (ovarian carcinoma) and HeLa (cervical carcinoma) cell lines. nih.gov

Further research into (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives also revealed significant cytotoxic effects. Compound 8l from this series showed notable activity against MDA-MB-231 and 4T1 breast cancer cells, with IC50 values of 3.26 ± 0.24 μM and 5.96 ± 0.67 μM, respectively. nih.gov Importantly, several compounds from this series displayed lower cytotoxicity towards normal human breast epithelial cells (MCF10A), suggesting a degree of selectivity for cancer cells. nih.gov

The broader class of 2-aminothiazole (B372263) derivatives has also been documented for its potent and selective inhibitory activity against a diverse range of human cancerous cell lines, including those of the breast, lung, colon, and leukemia. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity Metric (IC50/LC50)Reference
(Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one (3f )NCI 60 Panel (various)LC50 <10 µM for 30% of cell lines nih.gov
(Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one (3e )Leukemia, CNS, Melanoma, BreastEffective Growth Inhibitor nih.gov
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1 )A2780 (Ovarian)IC50: 11.6 µM nih.gov
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1 )HeLa (Cervical)IC50: 22.4 µM nih.gov
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3 )A2780 (Ovarian)IC50: 12.4 µM nih.gov
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3 )HeLa (Cervical)IC50: 19.4 µM nih.gov
(E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one (8l )MDA-MB-231 (Breast)IC50: 3.26 ± 0.24 µM nih.gov
(E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one (8l )4T1 (Breast)IC50: 5.96 ± 0.67 µM nih.gov

Exploration of Selective Cytotoxicity Mechanisms

The anticancer effects of these indole derivatives are attributed to their ability to interfere with various cellular processes essential for cancer cell survival and proliferation. A primary mechanism observed is the induction of apoptosis, or programmed cell death. Treatment of MDA-MB-231 breast cancer cells with compound 8l led to the activation of caspase-3 and increased expression of cleaved PARP, both hallmarks of apoptosis. nih.gov This was further confirmed by staining techniques showing cellular changes characteristic of apoptosis. nih.gov The same compound was also found to arrest the cell cycle in the G0/G1 phase and inhibit cell migration by disrupting F-actin protein assembly. nih.gov

Other indole derivatives have been found to target key proteins involved in cell division and signaling. Some 9-aryl-5H-pyrido[4,3-b]indole derivatives function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and halting cell division. mdpi.com Molecular docking studies have shown that these compounds can bind to the colchicine-binding site of tubulin. mdpi.com

Furthermore, certain pyrazolinyl-indole derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), a protein often overactive in cancer. mdpi.com Dual-target inhibition is another promising strategy, with some compounds effectively inhibiting both EGFR and cyclin-dependent kinase 2 (CDK-2), leading to significant promotion of apoptosis in lung cancer cells. mdpi.com The cytostatic effects of some bacterial metabolites with indole structures have been linked to the induction of mild oxidative stress and interference with the Warburg effect, a metabolic characteristic of many cancer cells. nih.gov

Antioxidant Properties and Reactive Oxygen Species Modulation

The indole nucleus and its derivatives are recognized for their antioxidant capabilities. This activity is crucial as it can counteract the oxidative stress implicated in the initiation and progression of many diseases, including cancer. nih.gov

A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and evaluated for their antioxidant potential. researchgate.net Several of these compounds, particularly those with chloro and methyl substituents, exhibited promising radical scavenging and ferric ions (Fe³⁺) reducing antioxidant power (FRAP). researchgate.net Similarly, studies on 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives also revealed remarkable antioxidant activity, which was observed concurrently with their cytotoxic effects on cancer cells. nih.gov This dual activity is of significant therapeutic interest. The antioxidant potential of these compounds was confirmed using DPPH radical scavenging assays and EPR spectroscopy. nih.gov

Reactive Oxygen Species (ROS) play a dual role in cancer. nih.gov While chronic oxidative stress can contribute to oncogenesis, high levels of ROS can also trigger cancer cell death. nih.gov Therefore, modulating ROS levels is a key therapeutic strategy. nih.govnih.gov Some indole derivatives can act as pro-oxidants in the tumor microenvironment, inducing oxidative stress to a level that is toxic to cancer cells, which often have a compromised antioxidant defense system compared to normal cells. nih.govnih.gov The ability of certain indole-thiazole derivatives to exhibit both antioxidant and cytotoxic activities suggests a complex interplay with cellular redox systems that can be harnessed for therapeutic benefit. nih.gov

Table 2: Antioxidant Activity of Selected Indole and Thiazole (B1198619) Derivatives

Compound/Derivative ClassAssayResultReference
5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives (various)Radical Scavenging, FRAPPromising Activity researchgate.net
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-thiazole derivatives (1 & 3 )DPPH, EPR SpectroscopyRemarkable Activity nih.gov
Novel aminothiazole derivatives (various)DPPH, Reducing Power, FRAPDemonstrated Activity mdpi.comktu.edu
(Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs (8 & 10 )DPPH, ABTS, ROS ScavengingStrong Capacity mdpi.com

Other Emerging Biological Activities (e.g., Antidiabetic, Antiviral, Antidepressant, Anti-allergic)

The versatile scaffold of indole-oxazole and related heterocyclic structures has led to the exploration of their therapeutic potential beyond cancer. Research has uncovered promising activities in several other key areas of medicine.

Antidiabetic Activity: Indole derivatives are being investigated as potential new agents for managing diabetes. nih.gov A series of hybrid compounds based on indole-derived oxadiazole bearing a thiazolidinone moiety was synthesized and tested for inhibitory activity against α-amylase and α-glucosidase, two key enzymes in carbohydrate digestion. mdpi.comnih.gov Several of these compounds exhibited excellent inhibition against both enzymes, with potency exceeding that of the standard drug, acarbose. mdpi.comnih.gov This suggests that such derivatives could be effective in controlling postprandial hyperglycemia. researchgate.net

Antiviral Activity: The search for new antiviral agents has also included indole-based heterocycles. Thiazole derivatives, in particular, have shown a wide range of pharmacological effects, including antiviral properties. mdpi.comktu.edunih.gov In one study, a novel aminothiazole derivative bearing a 4-trifluoromethylphenyl substituent demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to the standard drugs oseltamivir and amantadine. mdpi.comktu.edunih.gov

Antidepressant Activity: The structural similarity of the indole moiety to the neurotransmitter serotonin has made it a prime target for the development of antidepressant drugs. nih.gov An imbalance in serotonin levels is a key factor in the pathophysiology of depression. nih.gov Indole alkaloids and their synthetic derivatives have been shown to interact with serotonin receptors and transporters. nih.govbruker.commdpi.com For example, certain 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have shown high binding affinity for the serotonin transporter (SERT). mdpi.com

Anti-allergic and Anti-inflammatory Activity: The therapeutic potential of these compounds extends to inflammatory and allergic conditions. Oxazole and its derivatives have been reported to possess anti-inflammatory properties. jddtonline.inforesearchgate.nettandfonline.comthepharmajournal.com Some indole derivatives have also been noted for their potential anti-allergic effects. mdpi.com Research into methoxy-substituted indole derivatives has identified compounds with potent analgesic and anti-inflammatory activity, which is often linked to the inhibition of cyclooxygenase (COX) enzymes. chim.it

Mechanistic Insights and Molecular Target Identification for 5 1 Methyl 1h Indol 2 Yl Oxazol 2 Amine

Identification of Key Molecular Targets (e.g., Enzymes, Receptors)

The chemical scaffold of 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine, featuring both an indole (B1671886) and an oxazole (B20620) ring, is found in various biologically active molecules. This suggests its potential to interact with several classes of molecular targets.

The indole nucleus is a core component of many compounds that inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govmdpi.com Inhibition of VEGFR-2 is a critical strategy in cancer therapy. nih.govmdpi.com For instance, 2-oxoindole derivatives have been designed as potent VEGFR-2 inhibitors. nih.gov While no direct studies link this compound to VEGFR-2 inhibition, its indole moiety suggests that it could potentially interact with the ATP-binding site of this kinase, a common mechanism for small-molecule kinase inhibitors. mdpi.com The oxazole ring could further contribute to binding affinity and selectivity.

Table 1: Examples of Indole-Based VEGFR-2 Inhibitors and their Activities

Compound Class Example Compound Target Kinase IC₅₀ (nM)
2-Oxoindole derivative 6f VEGFR-2 7.49
2-Oxoindole derivative 9f VEGFR-2 22.21

This table presents data for structurally related 2-oxoindole derivatives, not this compound. Data from Bioorganic Chemistry, 2024. nih.gov

CYP51 Inhibition: The oxazole ring is a type of azole. Azole compounds are well-known inhibitors of cytochrome P450 enzymes, particularly sterol 14α-demethylase (CYP51). acs.orgnih.gov This enzyme is crucial for sterol biosynthesis in fungi and protozoa, making it a key target for antifungal and antiparasitic drugs. acs.org The mechanism of action involves the nitrogen atom in the azole ring coordinating with the heme iron atom in the active site of CYP51, thereby blocking substrate access. nih.gov Given the presence of the oxazole moiety, this compound could potentially exhibit inhibitory activity against CYP51.

MurB Inhibition: The MurB enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. As such, it represents a promising target for the development of new antibacterial agents. While there is no direct evidence of this compound inhibiting MurB, various heterocyclic compounds are being investigated for this purpose. The indole and oxazole components of the compound could potentially interact with the active site of MurB, suggesting it as a hypothetical target.

The intermediate-conductance calcium-activated potassium channel, KCa3.1, is involved in regulating cell volume, proliferation, and migration. nih.gov A compound with a similar oxazole-based structure, 5-methylnaphtho[2,1-d]oxazol-2-amine (SKA-121), is a known selective positive modulator of KCa3.1 channels. nih.govresearchgate.net SKA-121 enhances the channel's open probability at a given calcium concentration. nih.gov Although this compound has an indole ring system instead of the naphthalene in SKA-121, the shared oxazol-2-amine pharmacophore suggests a potential for interaction with KCa3.1 channels.

Table 2: Activity of SKA-121, a Structural Analogue, on KCa Channels

Compound Target Channel EC₅₀ (nM) Selectivity over KCa2.3

This table shows data for the structurally related compound SKA-121. Data from Molecular Pharmacology, 2017. nih.gov

Elucidation of Cellular and Biochemical Pathways Affected

Based on the potential molecular targets identified for structurally similar compounds, this compound could hypothetically affect several cellular and biochemical pathways:

Angiogenesis: If the compound inhibits VEGFR-2, it would interfere with the signaling cascade that leads to the formation of new blood vessels. This would involve the downstream inhibition of pathways such as the PLCγ-PKC-MAPK pathway.

Sterol Biosynthesis: By potentially inhibiting CYP51, the compound could disrupt the production of essential sterols like ergosterol (B1671047) in fungi, leading to impaired membrane function and cell growth arrest. nih.gov

Bacterial Cell Wall Synthesis: Inhibition of MurB would block the synthesis of peptidoglycan, compromising the structural integrity of the bacterial cell wall and leading to cell lysis.

Potassium Ion Transport: Modulation of KCa3.1 channels would alter potassium ion flux across the cell membrane. In immune cells, this could impact calcium signaling and activation, while in other cells, it could affect processes like cell proliferation and migration. nih.gov

Advanced Approaches for Target Validation

Validating the specific molecular targets of this compound would require a multi-faceted approach. The following advanced techniques are commonly employed for target validation of small molecules:

Biochemical Assays: Direct enzymatic or binding assays are crucial for confirming the interaction of the compound with a purified target protein (e.g., VEGFR-2, CYP51, MurB). These assays can determine the potency (IC₅₀ or Kᵢ) and mechanism of inhibition.

Cell-Based Assays: Cellular thermal shift assays (CETSA) can be used to demonstrate target engagement in a cellular context. Reporter gene assays can assess the functional consequences of target modulation on downstream signaling pathways.

Genetic Approaches: Techniques such as siRNA or CRISPR/Cas9-mediated gene knockout or knockdown can be used to validate that the cellular effects of the compound are dependent on the expression of the putative target.

Proteomics and Metabolomics: Unbiased "omics" approaches can provide a global view of the cellular pathways affected by the compound. For example, phosphoproteomics can identify changes in kinase signaling networks, while metabolomics can reveal alterations in metabolic pathways.

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides detailed insights into the binding mode and can guide further optimization of the compound.

In Vivo Models: The use of animal models of disease is essential for validating the therapeutic potential of targeting a specific molecule. These models can also help to establish a correlation between target engagement and physiological effects.

Computational and in Silico Characterization of 5 1 Methyl 1h Indol 2 Yl Oxazol 2 Amine and Its Derivatives

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as an indolyl-oxazole derivative, might interact with a biological target, typically a protein. These studies can reveal key binding modes and energetic affinities, guiding the optimization of lead compounds.

While specific docking studies for 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine are not extensively documented in publicly available literature, research on analogous structures provides significant insights. For instance, studies on indolyl-oxadiazole derivatives, which share a similar heterocyclic core, have been conducted to identify potential inhibitors for targets like the anti-apoptotic protein Bcl-2. cardiff.ac.uk In one such study, virtual screening and subsequent docking of indolyl-oxadiazole thiols revealed moderate binding affinity to Bcl-2, with IC50 values in the micromolar range. cardiff.ac.uk

Docking studies on other indole (B1671886) derivatives have also shown promise. For example, 2-(indol-2-yl)thiazole derivatives have been identified as potent xanthine (B1682287) oxidase (XO) inhibitors through structure-guided design. nih.gov These studies highlighted the importance of specific substitutions on the indole ring for achieving high inhibitory activity. nih.gov Similarly, docking of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives against bacterial and fungal enzymes has helped to elucidate their potential mechanisms of action as antimicrobial agents. researchgate.netnih.gov

The insights from these related studies suggest that the this compound scaffold has the potential for strong interactions with various protein targets. The indole and oxazole (B20620) rings can participate in hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for stable ligand-protein binding.

Table 1: Representative Molecular Docking Scores of Related Indole Derivatives against Various Targets

Compound ClassTarget ProteinDocking Score (kcal/mol)Reference
Indolyl-oxadiazole thiolBcl-2Moderate Affinity (IC50: 10-17 µM) cardiff.ac.uk
2-(Indol-2-yl)thiazole derivativeXanthine oxidase (XO)High Potency (IC50: 5.1 nM) nih.gov
5-Indolylmethylen-4-oxo-2-thioxothiazolidineE. coli MurB-7.99 to -7.42 researchgate.net
Benzimidazole-based oxazole analoguesAcetylcholinesterase (AChE)Favorable Binding mdpi.com

This table presents a summary of docking results for compounds structurally related to this compound, demonstrating the potential of the indole-oxazole scaffold.

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering a more realistic representation of the biological environment than static docking poses. These simulations can assess the stability of the ligand-protein complex, reveal conformational changes, and provide detailed information about the binding energetics.

For indole and oxadiazole derivatives, MD simulations have been employed to validate docking results and to understand the stability of the predicted binding modes. For example, MD simulations of 1,3,4-oxadiazole (B1194373) derivatives as inhibitors of Enterococcus D-Ala-D-Ser ligase showed stable behavior of the protein-ligand complex, confirming the binding interactions observed in docking studies. nih.gov Similarly, MD simulations of indazole derivatives as HIF-1α inhibitors demonstrated the stability of the most potent compound within the active site of the protein. nih.gov

In a study on 1,3,4-oxadiazole-indole hybrids as potential breast cancer agents, MD simulations were crucial in investigating the stable binding of a potent derivative to the estrogen receptor alpha. acu.edu.in These simulations, typically run for nanoseconds, analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex. acu.edu.innih.gov

In Silico Prediction of Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for its success. In silico tools play a vital role in predicting these properties early in the drug discovery process, helping to avoid costly late-stage failures.

For various indole and oxazole derivatives, in silico ADMET prediction has been a standard component of their characterization. nih.govnih.gov These predictions often utilize established models and rules, such as Lipinski's rule of five, to estimate drug-likeness and oral bioavailability.

Studies on sulfonamide derivatives tethered with pyrazole (B372694) or pyridine, for instance, have included comprehensive in silico ADMET analysis. nih.gov Similarly, the ADMET profiles of thiazole (B1198619) Schiff base derivatives have been predicted to assess their potential for oral bioavailability. nih.gov These analyses typically evaluate parameters such as water solubility, intestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes.

Table 2: Predicted ADMET Properties for Representative Indole-Oxazole Analogs

ParameterPredicted Value/RangeSignificanceReference
Lipinski's Rule of FiveComplianceGood oral bioavailability nih.gov
Human Intestinal AbsorptionHighGood absorption from the gut nih.gov
Blood-Brain Barrier PenetrationVariablePotential for CNS or peripheral action nih.gov
CYP450 InhibitionNon-inhibitor (predicted)Lower risk of drug-drug interactions researchgate.net
MutagenicityNon-mutagen (predicted)Lower toxicity concern nih.gov

This table provides a generalized summary of in silico ADMET predictions for compounds with similar scaffolds, highlighting the favorable pharmacokinetic profiles that can be anticipated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules.

QSAR studies have been successfully applied to various classes of indole derivatives. For example, 3D-QSAR models have been developed for indolyl isoxazoline (B3343090) derivatives to understand the structural requirements for their anti-inflammatory activity. wisdomlib.org These models use steric and electrostatic fields to map out the regions of the molecule where modifications are likely to enhance or diminish activity. wisdomlib.org

In another study, QSAR models were developed using Monte Carlo optimization to predict the inhibitory activity of isatin (B1672199) and indole-based compounds against the SARS CoV 3CLpro. nih.gov These models were validated and used to identify novel compounds with potentially high inhibitory activity. nih.gov Furthermore, 2D-QSAR modeling has been used to guide the design of novel 1H-3-indolyl derivatives as potent antioxidants. mdpi.com

The application of QSAR to the this compound series could provide valuable predictive models to accelerate the discovery of potent and selective compounds for a given biological target.

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties.

Virtual screening has been instrumental in the discovery of inhibitors based on the indole and oxadiazole scaffolds. For instance, a virtual screening campaign led to the discovery of indolylamino-oxadiazole derivatives as inhibitors of the Bcl-2 protein. cardiff.ac.uk Similarly, docking-based virtual screening has been used to identify 1,3,4-oxadiazoles as inhibitors of aminoacyl-tRNA synthetases. ctu.edu.vnbohrium.com The process often starts with a large compound library and funnels down to a smaller set of promising candidates for experimental testing. nih.gov

De novo design strategies have also been applied to the design of oxazole-containing compounds. One study reported the de novo design of an oxazolidinone analogue as a potent and selective alpha1A adrenergic receptor antagonist. nih.gov This approach allows for the creation of novel chemical entities tailored to fit the binding site of a specific target.

For the this compound scaffold, both virtual screening of existing compound libraries and de novo design of novel derivatives represent powerful strategies for discovering new bioactive molecules with therapeutic potential.

Future Research Directions and Translational Potential for 5 1 Methyl 1h Indol 2 Yl Oxazol 2 Amine Class

Identification of Novel Therapeutic Applications beyond Current Scope

The indole-oxazole core has already demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties. researchgate.netresearchgate.net However, the therapeutic potential of 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine and its analogs is far from fully explored. Future research should strategically pivot towards identifying novel therapeutic applications by screening these compounds against a diverse panel of biological targets.

A promising, yet underexplored, area for this class of compounds is in the realm of neurodegenerative diseases. The indole (B1671886) nucleus is a common feature in many neurologically active compounds. Given that derivatives of N-substituted indole-based analogs have been investigated as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease, screening this compound derivatives against this target could yield significant findings. nih.gov

Furthermore, the structural similarity of the indole-oxazole scaffold to molecules with known anti-inflammatory activity suggests its potential in treating chronic inflammatory diseases. researchgate.net Future studies should therefore include assays for key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Recent research has also highlighted the potential of indole derivatives in antiviral drug discovery, targeting a range of viruses. nih.gov A systematic evaluation of the this compound class against a panel of clinically relevant viruses could uncover novel antiviral agents.

Another avenue for exploration lies in the inhibition of enzymes that are crucial for the progression of metabolic diseases. For instance, novel indole-isoxazole derivatives have been identified as potent xanthine (B1682287) oxidase inhibitors, suggesting a potential application in the treatment of gout and hyperuricemia. nih.gov

Development of Advanced Synthetic Methodologies for Library Generation

The exploration of the full therapeutic potential of the this compound scaffold is intrinsically linked to the ability to generate diverse libraries of analogs for structure-activity relationship (SAR) studies. While classical synthetic methods for constructing the oxazole (B20620) ring, such as the Robinson-Gabriel cyclization, are well-established, there is a pressing need for more advanced and efficient synthetic methodologies. researchgate.net

Future efforts should focus on the development of combinatorial and diversity-oriented synthesis strategies. These approaches would enable the rapid generation of a multitude of derivatives with varied substitutions on both the indole and oxazole rings. The use of solid-phase synthesis or flow chemistry could further enhance the efficiency and scalability of library production.

Moreover, the development of novel catalytic systems for the construction of the indole-oxazole core could provide access to previously inaccessible chemical space. For example, metal-catalyzed cross-coupling reactions could be employed to introduce a wide range of functional groups at specific positions on the scaffold, allowing for fine-tuning of the pharmacological properties. The synthesis of complex natural products containing the indole bis-oxazole motif, such as Diazonamide A, highlights the challenges and opportunities in developing sophisticated synthetic strategies. nih.gov

Synthetic StrategyDescriptionPotential Advantages
Combinatorial Synthesis Systematic and repetitive covalent connection of a set of different "building blocks" of chemical structures to each other in all possible combinations.Rapid generation of large and diverse compound libraries.
Diversity-Oriented Synthesis Synthesis of a structurally diverse collection of small molecules, often inspired by natural product scaffolds.Exploration of a wider range of chemical space and potential biological activities.
Flow Chemistry Performing chemical reactions in a continuous flowing stream rather than in batch production.Improved reaction control, scalability, and safety.
Novel Catalytic Systems Development of new catalysts (e.g., metal-based) for the formation of the indole-oxazole core and its derivatization.Access to novel derivatives and more efficient synthetic routes.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To truly unlock the therapeutic potential of the this compound class, a deep and comprehensive understanding of their mechanism of action is paramount. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to achieve this. nih.govyoutube.com

By treating cells or model organisms with these compounds and subsequently analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify the specific cellular pathways and molecular targets that are modulated. This systems-level approach can reveal not only the primary mechanism of action but also potential off-target effects and mechanisms of resistance. nih.govresearchgate.net

For example, if a compound from this class shows potent anticancer activity, multi-omics analysis could pinpoint the specific signaling pathways that are disrupted, such as those involved in cell cycle regulation, apoptosis, or angiogenesis. This information is invaluable for lead optimization and for identifying patient populations that are most likely to respond to the treatment.

Omics TechnologyInformation GainedApplication in Drug Discovery
Genomics DNA sequence variations that may influence drug response.Identification of genetic biomarkers for patient stratification.
Transcriptomics Changes in gene expression (mRNA levels) in response to the compound.Elucidation of modulated signaling pathways and drug targets.
Proteomics Alterations in protein expression and post-translational modifications.Identification of direct protein targets and downstream effects.
Metabolomics Changes in the levels of small molecule metabolites.Understanding the metabolic reprogramming induced by the compound.

Addressing Challenges in Preclinical Development and Optimization

The journey from a promising hit compound to a clinical candidate is fraught with challenges. For the this compound class, several key hurdles in preclinical development will need to be addressed.

A primary concern is the optimization of the pharmacokinetic properties of these compounds, often referred to as ADME (absorption, distribution, metabolism, and excretion). Poor solubility, rapid metabolism, or low bioavailability can severely limit the therapeutic efficacy of a drug candidate. Future research must focus on modifying the chemical structure to improve these properties without compromising the desired biological activity. This may involve the introduction of polar functional groups to enhance solubility or the blocking of metabolic "hotspots" to increase stability.

Another significant challenge is ensuring the safety and minimizing the toxicity of these compounds. Thorough in vitro and in vivo toxicity studies will be essential to identify any potential adverse effects. The formation of reactive metabolites is a particular concern for many heterocyclic compounds and must be carefully evaluated. nih.gov

Furthermore, establishing a clear and robust structure-activity relationship (SAR) is crucial for rational drug design. By systematically modifying the structure of the lead compound and evaluating the impact on its biological activity, researchers can identify the key chemical features responsible for its therapeutic effect. This knowledge is then used to design more potent and selective analogs.

Outlook for Innovation in Indole-Oxazole Based Drug Discovery

The future of drug discovery based on the indole-oxazole scaffold is bright, with significant opportunities for innovation. The convergence of advanced synthetic methodologies, high-throughput screening technologies, and powerful multi-omics approaches is poised to accelerate the discovery and development of novel therapeutics from this promising class of compounds.

The continued exploration of diverse biological targets, coupled with a deeper understanding of the underlying mechanisms of action, will undoubtedly expand the therapeutic applications of the this compound class. The development of more sophisticated computational models for predicting the activity and toxicity of these compounds will further streamline the drug discovery process.

Ultimately, the successful translation of these promising preclinical findings into clinically effective drugs will require a multidisciplinary and collaborative effort, bringing together experts in medicinal chemistry, pharmacology, biology, and clinical medicine. The journey is challenging, but the potential rewards in terms of new treatments for a wide range of diseases make the pursuit of indole-oxazole based drug discovery a compelling and worthwhile endeavor.

Q & A

Q. What are the standard synthetic routes for 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from indole derivatives. For example, condensation reactions between 1-methylindole precursors and oxazole-forming reagents (e.g., thiourea or cyanogen bromide) under controlled conditions. Key parameters include:
  • Temperature : 80–120°C for cyclization steps (e.g., oxazole ring formation) .
  • Solvents : Polar aprotic solvents like DMF or acetic acid to enhance reactivity .
  • Catalysts : Acid catalysts (e.g., HCl or H₂SO₄) for imine formation or cyclization .
    Yields are optimized by adjusting stoichiometry, reaction time (3–12 hours), and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural validation relies on:
  • ¹H/¹³C NMR : To confirm substituent positions (e.g., indole methyl group at δ 3.7–3.9 ppm, oxazole NH₂ at δ 6.5–7.0 ppm) .
  • FTIR : Identification of functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=N/C-O stretches at 1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ calculated vs. observed mass error < 5 ppm) .
    Table 1 summarizes key spectral parameters:
TechniqueKey Peaks/DataReference
¹H NMRδ 7.2–7.8 (indole aromatic), δ 3.7 (N-CH₃)
¹³C NMRδ 150–155 (oxazole C2), δ 110–125 (indole C)
FTIR3400 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N)

Advanced Research Questions

Q. How can computational methods elucidate the biological interactions of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) predict binding affinities to biological targets like enzymes or receptors. For example:
  • Target Selection : Monoamine oxidases (MAOs) or kinase enzymes due to structural similarity to known inhibitors .
  • Docking Parameters : Grid box centered on the active site, Lamarckian genetic algorithm for conformational sampling .
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
    Recent studies highlight the oxazole NH₂ group as critical for hydrogen bonding with catalytic residues (e.g., Tyr435 in MAO-B) .

Q. How do researchers resolve contradictions in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Discrepancies in SAR data (e.g., conflicting bioactivity trends) are addressed by:
  • Systematic Analog Synthesis : Modifying substituents (e.g., replacing the indole methyl group with ethyl or halogens) to isolate electronic vs. steric effects .
  • Multivariate Analysis : Using principal component analysis (PCA) to correlate physicochemical properties (logP, polar surface area) with activity .
  • Crystallographic Validation : Resolving ambiguous binding modes via X-ray diffraction of target-ligand complexes (e.g., SHELX-refined structures) .
    For example, a 2024 study reconciled conflicting antimicrobial data by demonstrating that lipophilicity (logP > 3.5) enhances membrane permeability but reduces solubility .

Q. What challenges arise in crystallographic studies of this compound derivatives?

  • Methodological Answer : Key challenges include:
  • Crystal Growth : Low solubility in common solvents requires vapor diffusion (e.g., ether diffusion into DMSO solutions) .
  • Twinning : High symmetry of the oxazole ring can cause pseudo-merohedral twinning, resolved using SHELXD for structure solution .
  • Disorder : Flexible indole substituents may exhibit positional disorder, mitigated by cooling crystals to 100 K during data collection .
    Table 2 highlights SHELXL refinement metrics for a related compound:
ParameterValueReference
R-factor0.045
Resolution0.84 Å
Twinning Fraction0.32

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